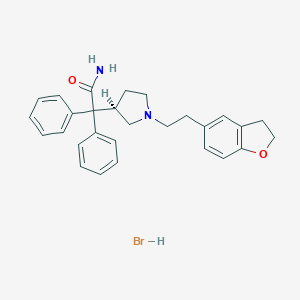

(R)-Darifenacin Hydrobromide

Descripción general

Descripción

This would typically include the chemical formula, molecular weight, and a brief overview of the compound’s known uses or significance.

Synthesis Analysis

This section would detail the methods used to synthesize the compound, including any necessary reagents or catalysts, the reaction conditions, and the yield.Molecular Structure Analysis

Here, the molecular structure of the compound would be analyzed. This could include discussion of its bond lengths and angles, molecular geometry, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including common reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Aplicaciones Científicas De Investigación

Manufacturing Process Development

- Pramanik et al. (2012) described an efficient commercial manufacturing process for darifenacin hydrobromide, emphasizing its role as a potent M3 selective receptor antagonist used in urinary incontinence treatment. Pramanik et al. (2012)

Formulation and Drug Delivery

- Allah and Hussein (2018) developed nanostructured lipid carriers for darifenacin hydrobromide to enhance bioavailability, demonstrating controlled drug release up to 12 hours. Allah & Hussein (2018)

- Brahma (2017) focused on developing extended-release tablets of darifenacin hydrobromide for overactive bladder syndrome, highlighting the need for once-a-day dosing to improve patient compliance. Brahma (2017)

- Patel et al. (2023) developed a microemulsion-based transdermal gel for darifenacin hydrobromide, aiming to improve bioavailability and reduce dosage frequency. Patel et al. (2023)

- Abbas et al. (2019) formulated darifenacin hydrobromide as fast dissolving buccal films, enhancing patient compliance with improved disintegration and dissolution rates. Abbas et al. (2019)

Analytical Methods and Quality Control

- Acharya et al. (2018) developed and validated an RP-HPLC method for determining darifenacin hydrobromide in bulk drug and pharmaceutical dosage forms. Acharya et al. (2018)

- Murthy et al. (2013) developed a mass spectrometry method for estimating darifenacin in human plasma, indicating its application in clinical studies. Murthy et al. (2013)

Synthesis and Chemical Analysis

- Zang Heng-chang (2012) and Yuan Zhe-dong (2007) both focused on the synthesis of darifenacin hydrobromide, outlining different methods and yields for producing the compound. Zang Heng-chang (2012), Yuan Zhe-dong (2007)

Stability and Degradation Studies

- Kathirvel et al. (2011, 2012) established methods for quantifying darifenacin hydrobromide and assessing its stability under various conditions. Kathirvel et al. (2011), Kathirvel et al. (2012)

Safety And Hazards

This section would detail any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Direcciones Futuras

Finally, this section would discuss potential areas for future research or applications of the compound, based on its known properties and uses.

Propiedades

IUPAC Name |

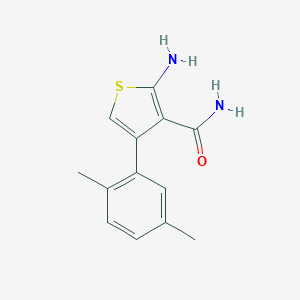

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAVIASOPREUIT-UQIIZPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Darifenacin Hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)

![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)

![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)

![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)

![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)